

N-Boc-2,4-difluorophenylalanine: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine*

Cat. No.: B063328

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

N-Boc-2,4-difluorophenylalanine is a non-natural, protected amino acid that serves as a critical building block in the fields of medicinal chemistry and peptide science. The strategic placement of two fluorine atoms on the phenyl ring introduces unique electronic properties that can significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of novel peptide-based therapeutics. The tert-butyloxycarbonyl (Boc) protecting group ensures seamless integration into standard solid-phase and solution-phase peptide synthesis workflows. This guide provides an in-depth overview of its physicochemical properties, synthesis, and core applications.

Core Physicochemical Properties

Quantitative data for N-Boc-2,4-difluorophenylalanine is summarized below. For comparative context, data for other common fluorinated phenylalanine isomers are also included where available.

Property	N-Boc-2,4-difluoro-L-phenylalanine	N-Boc-2,4-difluoro-D-phenylalanine	N-Boc-4-fluoro-L-phenylalanine[1]	N-Boc-2-fluoro-L-phenylalanine[2]
CAS Number	167993-00-2	167993-24-0	41153-30-4	114873-00-6
Molecular Formula	C ₁₄ H ₁₇ F ₂ NO ₄	C ₁₄ H ₁₇ F ₂ NO ₄	C ₁₄ H ₁₈ FNO ₄	C ₁₄ H ₁₈ FNO ₄
Molecular Weight	301.29 g/mol	301.29 g/mol	283.2 g/mol	283.30 g/mol
Appearance	White to off-white solid	Not Specified	White to off-white solid	White to light yellow crystalline powder
Melting Point (°C)	Not available in cited literature	Not available in cited literature	78-84 °C	92-96 °C
Optical Rotation	Not available in cited literature	Not available in cited literature	[a]D ²⁰ = +27 ± 2° (c=1 in EtOAc)	Not Specified
Solubility	Soluble in Methanol, DCM, DMF	Soluble in Methanol, DCM, DMF	Not Specified	Not Specified
Storage Conditions	2 - 8 °C	2 - 8 °C	0 - 8 °C	2 - 8 °C

Note: Specific experimental data for melting point and optical rotation of the 2,4-difluoro isomer are not readily available in the surveyed literature. Data for related isomers are provided for reference.

Spectroscopic Data

While specific spectra are proprietary to data providers, ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available for N-Boc-2,4-difluoro-L-phenylalanine and are essential for its characterization.[\[3\]](#)

Experimental Protocols

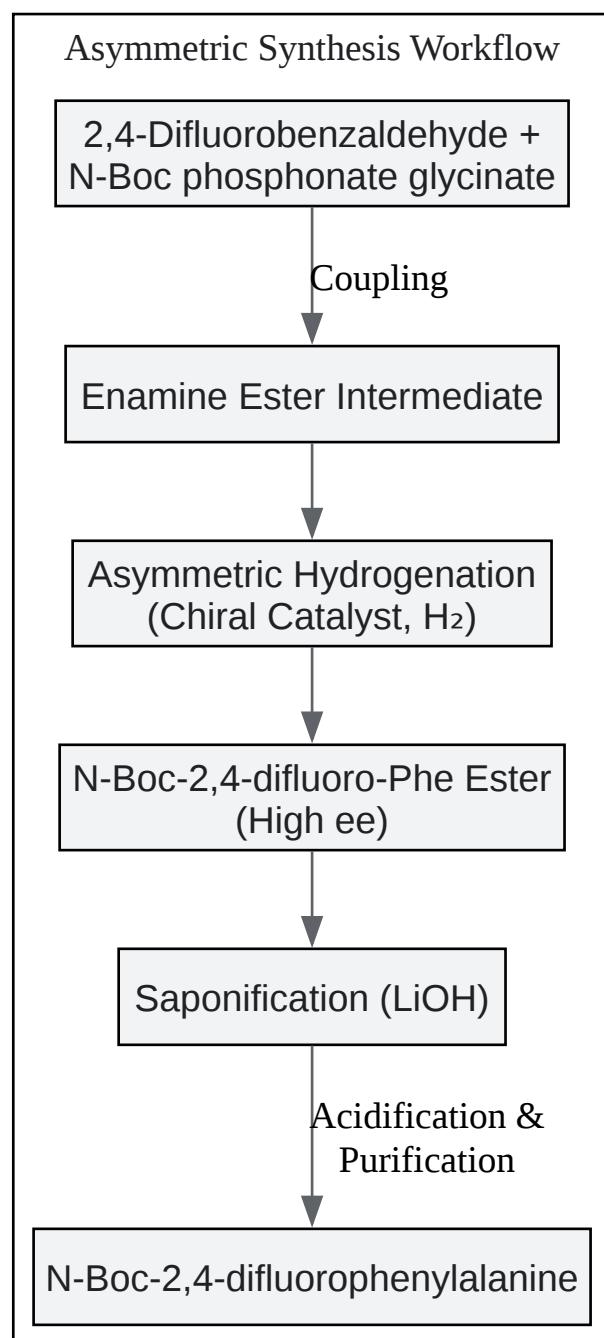
Asymmetric Synthesis of N-Boc-2,4-difluorophenylalanine

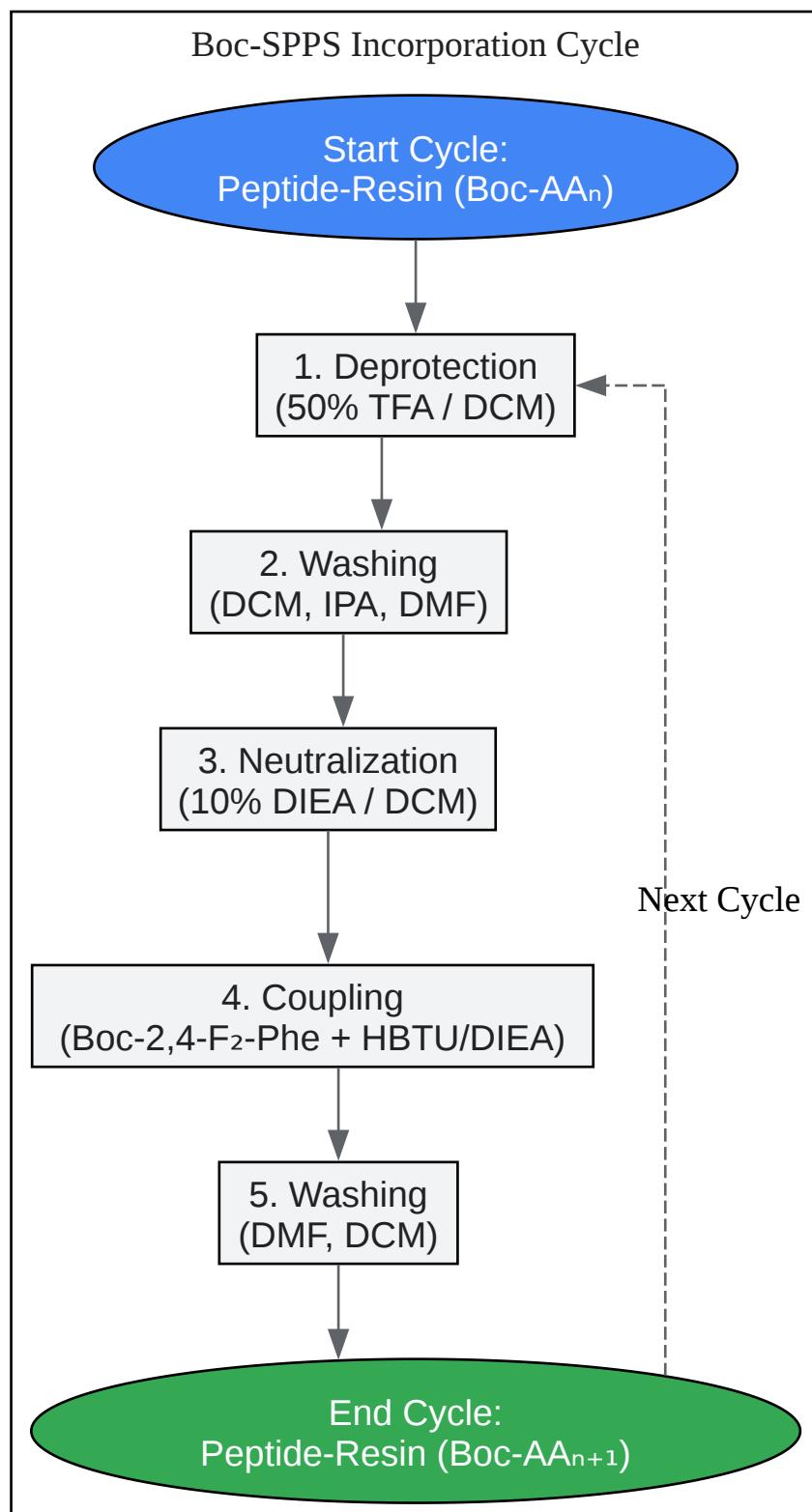
The synthesis of enantiomerically pure N-Boc-2,4-difluorophenylalanine can be achieved via the asymmetric hydrogenation of an enamine intermediate. The following protocol is a generalized method based on the synthesis of related fluorinated amino acids.^[4]

Step 1: Enamine Ester Formation

- 2,4-Difluorobenzaldehyde is coupled with an N-Boc phosphonate glycinate ester (e.g., N-Boc-2-(diethoxyphosphoryl)glycine methyl ester) in the presence of a suitable base, such as sodium hydride (NaH) or DBU, in an anhydrous aprotic solvent like tetrahydrofuran (THF).
- This reaction forms the corresponding enamino ester intermediate.

Step 2: Asymmetric Hydrogenation


- The enamino ester intermediate is subjected to asymmetric hydrogenation using a chiral catalyst. A common catalytic system involves a rhodium or ruthenium precursor (e.g., $[\text{Rh}(\text{COD})_2]\text{BF}_4$) complexed with a chiral phosphine ligand (e.g., (R)-BINAP).
- The reaction is carried out under a hydrogen atmosphere (typically 1-50 atm) in a solvent such as methanol or ethanol.
- The chiral catalyst directs the hydrogenation to stereoselectively form the N-Boc-2,4-difluorophenylalanine ester with high enantiomeric excess (>99% ee).^[4]


Step 3: Saponification

- The resulting chiral ester is hydrolyzed (saponified) using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed aqueous-organic solvent system (e.g., THF/water).
- Following the reaction, the mixture is acidified (e.g., with 1M HCl) to protonate the carboxylate.

Step 4: Purification

- The final product, N-Boc-2,4-difluorophenylalanine, is extracted using an organic solvent like ethyl acetate.
- The combined organic layers are washed, dried, and concentrated under reduced pressure. The product can be further purified by crystallization or column chromatography to yield the final high-purity compound.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. aapep.bocsci.com [aapep.bocsci.com]
- 3. Boc-2,4-Difluoro-L-Phenylalanine(167993-00-2) 1H NMR [m.chemicalbook.com]
- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Boc-2,4-difluorophenylalanine: A Technical Guide for Advanced Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b063328#physicochemical-properties-of-n-boc-2-4-difluorophenylalanine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com